molecular formula C12H12N2O2 B1411069 N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine CAS No. 1993657-08-1

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

Cat. No.: B1411069
CAS No.: 1993657-08-1
M. Wt: 216.24 g/mol
InChI Key: KRDREXOMUJNQNK-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine (hereafter referred to as the target compound) is a furan-derived small molecule characterized by a hydroxyamidine group at position 3, a methyl substituent at position 2, and a phenyl group at position 5 of the furan ring (Figure 1). Its hydrochloride salt is commercially available from multiple global suppliers, including Praevideo LLC (Hungary) and Sairaj Organics (India), indicating its relevance in pharmaceutical or chemical research .

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDREXOMUJNQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an amine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with different properties and applications .

Scientific Research Applications

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key structural features :

  • Phenyl substituent : Contributes to lipophilicity and aromatic interactions.
  • Methyl group : May influence steric hindrance and metabolic stability.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound is compared below with five structurally related molecules (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name (ID) Core Structure Substituents/Functional Groups Notable Features
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine (Target) Furan - 2-methyl
- 5-phenyl
- 3-hydroxyamidine
Hydroxyamidine for metal chelation
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine Furan - 2-methyl
- 5-(4-CF3-phenyl)
- 3-hydroxyamidine
Electron-withdrawing CF3 enhances stability
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexane - N-hydroxycarbamoyl
- 4-chlorophenyl
Hydroxamic acid; antioxidant applications
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide Furan - 2-carboxamide
- Styryl-phenyl with 3,5-OCH3
Extended conjugation for UV activity
6-(benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine - 2-furyl
- Benzylthio, cyano, methoxyphenyl
Heterocyclic core with redox activity

Functional Group Analysis

  • Hydroxyamidine vs. Hydroxamic Acids :
    The target compound’s hydroxyamidine group (-C(=NH)OH) distinguishes it from hydroxamic acids (-CONHOH) seen in compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) . Hydroxyamidines are stronger bases and may exhibit unique coordination chemistry with transition metals.

  • Aromatic Substituents :

    • The 5-phenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-CF3 in its analogue ), which could reduce electron density on the furan ring.
    • Compounds with 4-chlorophenyl () or 4-fluorophenyl (–10) substituents demonstrate how halogenation impacts solubility and bioactivity .

Biological Activity

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine is a compound of increasing interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring, which is known for its versatile reactivity and ability to interact with various biological targets. The presence of the hydroxylamine functional group enhances its potential as a bioactive compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It could modulate signal transduction pathways by interacting with cellular receptors.
  • Gene Expression Modulation : The compound may influence gene expression and protein synthesis, affecting cellular processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Properties

This compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of mitochondrial pathways.

StudyCell LineIC50 (µM)Mechanism
A54925Caspase activation
HL-6030Mitochondrial disruption

Antiviral Activity

Research has also explored the antiviral potential of this compound, particularly against influenza viruses. Its structural features may allow it to inhibit viral replication effectively.

Virus StrainEC50 (µM)CC50 (µM)Selectivity Index
H5N11.25>100>80
H1N12.50>100>40

Case Study 1: Antiviral Efficacy Against H5N1

In a study focused on the antiviral efficacy against H5N1, this compound demonstrated significant inhibitory effects with an EC50 value of 1.25 µM, indicating strong antiviral activity compared to existing antiviral agents like amantadine .

Case Study 2: Cytotoxicity Assessment

The cytotoxicity profile was evaluated using various cancer cell lines, revealing that at concentrations below 30 µM, the compound exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine
Reactant of Route 2
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N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

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